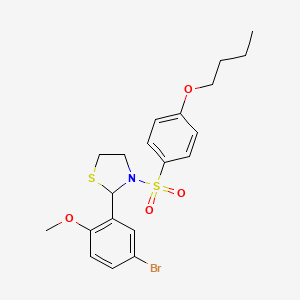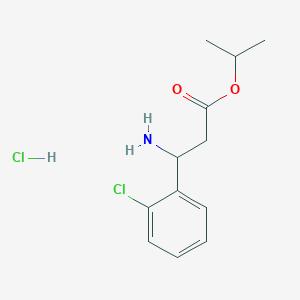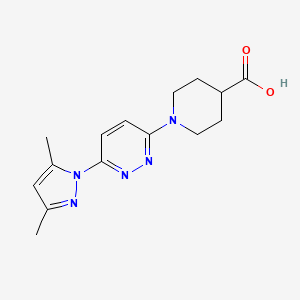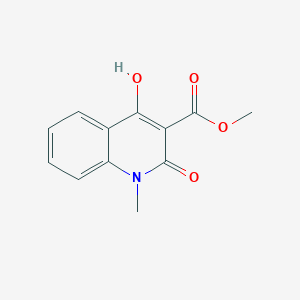
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidine derivatives, including our compound of interest, are synthesized through various methods, often involving the cyclization of thiourea derivatives with α-halo acids or esters, or from azetidin-2-ones. A notable method for synthesizing thiazolidine derivatives involves photo-oxidation of 4-substituted 3-benzoyl-2,2-dimethylthiazolidines, leading to 5-hydroxy derivatives. This process highlights the synthetic utility of singlet oxygen in the selective and stereospecific hydroxylation α to sulfur of these compounds (Takata, Tamura, & Andō, 1985).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Potential
The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, a derivative of bromophenol and thiazolidine, has been researched for its potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) on a related zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups (including a bromo-methoxyphenyl component) demonstrated significant potential for use in Type II photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another area of research for this compound is its anticonvulsant properties. Siddiqui, Arshad, Khan, and Ahsan (2010) studied a series of 4-thiazolidinones bearing a sulfonamide group, which were synthesized using various 5-bromo-2-methoxy compounds. These compounds showed significant anticonvulsant activity in animal models, suggesting potential therapeutic applications (Siddiqui et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, have also been explored. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized various thiazolidin-4-one derivatives and evaluated their antimicrobial activity, finding some compounds exhibited promising results (Gouda et al., 2010).
Antiproliferative Activity
Research by Chandrappa et al. (2008) on a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (which share structural similarities with the compound ) demonstrated significant antiproliferative activity against various human cancer cell lines. This indicates potential use in cancer therapy (Chandrappa et al., 2008).
Thromboxane A2 Receptor Antagonist Activity
Additionally, thiazolidine derivatives have been investigated for their potential as thromboxane A2 receptor antagonists. Sato et al. (1994) synthesized and evaluated various 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives for this purpose, finding some compounds showed promising activity (Sato et al., 1994).
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJVYZNDKEBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)


![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)


![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)



